molecular formula C9H5N3O B1174615 priA protein, Lentinus edodes CAS No. 147680-40-8

priA protein, Lentinus edodes

Cat. No.: B1174615
CAS No.: 147680-40-8
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Description

Overview of Lentinula edodes as a Model Basidiomycete for Developmental Biology Studies

Lentinula edodes, the shiitake mushroom, is one of the most widely cultivated and consumed edible mushrooms globally, valued for its nutritional and medicinal properties. nih.govbiorxiv.org Beyond its economic significance, L. edodes serves as an important model organism for studying the developmental biology of basidiomycetes, or gilled fungi. nih.govebi.ac.uk As a white-rot fungus, it possesses the ability to degrade all components of wood, including lignin, which is a subject of significant research interest. nih.gov

The life cycle of L. edodes involves distinct developmental stages, from the vegetative growth of mycelia (a network of fungal threads) to the complex process of fruiting body formation. nih.govebi.ac.uk This reproductive development is a genetically programmed sequence that includes the aggregation of hyphae, tissue differentiation, the formation of a primordium (a mushroom pinhead), and the eventual maturation of the cap and stipe to form the familiar mushroom structure. ebi.ac.uk This entire process is influenced by environmental cues such as temperature, making it an excellent system for studying gene regulation in response to external stimuli. nih.govmdpi.com The availability of its complete genome sequence has further enhanced its use as a model, allowing for in-depth transcriptomic and molecular analyses to understand processes like polysaccharide biosynthesis and fruiting body development. nih.govnih.gov

Historical Context of PriA Gene Discovery in Lentinus edodes

The PriA gene was first identified and isolated from Lentinus edodes (an earlier classification of Lentinula edodes) during a search for genes similar to the v-Ha-ras oncogene. nih.gov This research, published in 1992, resulted in the discovery of a novel gene, which was designated priA. nih.gov

The priA gene is characterized by a coding sequence for 258 amino acids, which is interrupted by two small introns. nih.gov Analysis of the deduced PRIA protein revealed several key features. It has a molecular mass of 26.7 kDa and is notably rich in the amino acids serine, proline, and threonine. nih.gov Structurally, the protein contains a hydrophobic sequence at its N-terminus and putative zinc-binding motifs. nih.govnih.gov It concludes with a unique C-terminal sequence, Cys-Aaa-Aaa-Xaa (where 'Aaa' is an aliphatic amino acid and 'Xaa' is any amino acid), which suggests that the protein may be anchored to the inner surface of the cell membrane through a process called acylation. nih.gov

Crucially, the expression of the priA gene was found to be developmentally regulated. The level of priA transcript is significantly higher in the primordia and immature fruiting bodies compared to the pre-primordial mycelia and mature fruiting bodies. nih.gov This specific expression pattern strongly suggests that the PriA protein plays a functional role during the initial stages of mushroom formation. nih.govnih.gov

Table 1: Characteristics of the PriA Gene and Protein in L. edodes

Feature Description Source
Gene Name priA nih.gov
Organism Lentinula edodes nih.gov
Coding Capacity 258 amino acids nih.gov
Introns Two putative short introns nih.gov
Deduced Protein PRIA nih.gov
Molecular Mass 26.7 kDa nih.gov
Key Amino Acids Rich in Serine, Proline, and Threonine nih.gov
Structural Motifs - Putative zinc-binding motifs- Hydrophobic N-terminus- C-terminal Cys-Aaa-Aaa-Xaa sequence nih.govnih.gov
Expression Profile Developmentally regulated; high expression in primordia/immature fruiting bodies nih.gov

| Proposed Function | Role in the beginning of fruiting body formation; potential involvement in regulating intracellular zinc concentration | nih.govfrontiersin.org |

General Biological Significance of PriA-like Proteins in Fungal Cellular Processes

The PriA protein of L. edodes belongs to a family of fungal proteins known as the PriA/CPL1 family (IPR038955). ebi.ac.uk Homologs of PriA have been identified in other fungi, and studying them provides a broader context for its potential functions. These proteins are often small, secreted, and rich in cysteine, which are characteristic features of fungal "effector" proteins that mediate interactions between the fungus and its environment or a host organism. frontiersin.org

A prominent homolog is the CPL1 (capsular-protein-like 1) protein in the pathogenic yeast Cryptococcus neoformans. Research has shown that CPL1 is a critical virulence factor. ebi.ac.uk It is required for the formation of the fungus's protective capsule and is secreted to manipulate the host's immune response, thereby promoting infection. nih.govnih.govasm.org Deletion of the CPL1 gene in C. neoformans has also been linked to the regulation of intracellular levels of labile zinc ions, a function that aligns with the discovery of zinc-binding motifs in the L. edodes PriA protein. nih.gov

In the plant-pathogenic smut fungus Ustilago maydis, a CPL1 homolog was found to bind to chitin, a key component of fungal cell walls. biorxiv.orgnih.gov This protein localizes to the cell wall and is thought to help coordinate the activity of other proteins that degrade or modify the cell wall during infection of the host plant. nih.gov This suggests a role in morphogenesis and interaction with the external environment.

Collectively, the study of PriA-like proteins across different fungal species points to a diverse yet crucial set of functions related to fungal development, virulence, and environmental interaction. These proteins appear to act as key modulators of cellular processes, from the formation of complex structures like fruiting bodies and capsules to the regulation of metal ion homeostasis and interaction with host organisms. asm.orgnih.govresearchgate.net

Table 2: Comparison of PriA and its Homologs in Different Fungi

Protein Organism Known/Proposed Function Source
PriA Lentinula edodes Role in early fruiting body development; potential regulation of zinc homeostasis. nih.govfrontiersin.org
CPL1 Cryptococcus neoformans Virulence factor; required for capsule formation; manipulates host immune response; regulates intracellular zinc. ebi.ac.ukasm.orgnih.gov

| Cpl1 | Ustilago maydis | Binds to chitin; localizes to the fungal cell wall; may coordinate cell wall-modifying enzymes during plant infection. | biorxiv.orgnih.gov |

Properties

CAS No.

147680-40-8

Molecular Formula

C9H5N3O

Synonyms

priA protein, Lentinus edodes

Origin of Product

United States

Molecular Genetics and Transcriptional Regulation of the Pria Gene in Lentinula Edodes

Isolation and Characterization of the priA Gene Sequence

The priA gene was first discovered during a screening for genes homologous to the Harvey rat sarcoma viral ras gene (v-Ha-ras) in Lentinula edodes. nih.gov This screening led to the isolation and subsequent sequencing of this novel gene, which is distinct from the ras gene homolog also found. nih.gov

Gene Structure and Exon-Intron Organization

The genomic sequence of priA reveals a structure that includes both exons and introns. The gene's coding sequence is interrupted by two short, putative introns, a common feature in eukaryotic genes. nih.gov This organization necessitates RNA splicing to produce a mature messenger RNA (mRNA) transcript for protein synthesis.

Coding Region Analysis and Deduced Amino Acid Count

Analysis of the priA gene's coding region indicates it has the capacity to encode a protein of 258 amino acids. nih.gov The deduced protein, named PRIA, has a calculated molecular weight of 26.7 kDa. The amino acid composition is notably rich in specific residues, and it contains several key features suggesting its function and cellular location. nih.gov

The PRIA protein begins with a hydrophobic amino acid sequence and concludes with a unique Cys-Aaa-Aaa-Xaa motif, where "Aaa" represents an aliphatic amino acid and "Xaa" can be any amino acid. nih.gov This terminal sequence implies a potential association with the inner surface of the cell membrane through the acylation of the cysteine residue. nih.gov Furthermore, the protein contains various putative zinc-binding motifs. nih.gov

Table 1: Deduced Characteristics of the PRIA Protein
CharacteristicValue/DescriptionSource
Total Amino Acids258 nih.gov
Molecular Weight26.7 kDa nih.gov
Serine Residues42 nih.gov
Proline Residues29 nih.gov
Threonine Residues27 nih.gov
Key MotifsPutative zinc-binding motifs; C-terminal Cys-Aaa-Aaa-Xaa sequence nih.gov

Transcriptional Regulation of priA Gene Expression

The expression of the priA gene is not constant; it is developmentally regulated. nih.gov Transcript levels are significantly higher in primordia and immature fruiting bodies compared to very low levels in preprimordial mycelia and mature fruiting bodies, indicating that priA may play a crucial role during the initial stages of fruiting. nih.gov This regulation is controlled by specific DNA sequences in the gene's promoter region.

Identification of Upstream Regulatory Elements

The 5'-upstream region of the priA gene contains several well-known eukaryotic regulatory elements. nih.gov These elements are arranged in the following order from upstream to downstream: a GGGCGG box, a CCAAT box, a TATAAA box, and CT sequence elements. nih.gov These boxes serve as binding sites for transcription factors that initiate or modulate gene expression.

Table 2: Upstream Regulatory Elements of the priA Gene
Regulatory ElementLocationSource
GGGCGG boxUpstream of CCAAT box nih.gov
CCAAT boxUpstream of TATAAA box nih.gov
TATAAA boxUpstream of a transcriptional start point nih.gov
CT sequence elementsContain a transcriptional start point nih.gov

Mapping of Transcriptional Start Points

The initiation of transcription for the priA gene has been mapped to specific locations. One transcriptional start point (tsp) is situated 10 nucleotides upstream from the TATAAA box. nih.gov A second tsp has been identified directly within one of the CT sequence elements. nih.gov

Influence of Pyrimidine (B1678525)/Purine-Biased Sequences on Promoter Activity

A notable feature of the priA promoter is a 26-base-pair pyrimidine (CT)-rich stretch located near the transcriptional initiation sites. nih.gov This sequence includes a short, 6-base-pair mirror repeat. nih.gov Research has shown that this CT/AG-biased sequence can form an open, S1-nuclease-sensitive structure in the DNA. nih.gov

To investigate the functional significance of this sequence, experiments were conducted using a reporter gene system in the basidiomycete Coprinus cinereus. nih.gov When the wild-type priA promoter containing the CT/AG-biased sequence was used, it drove robust expression of the reporter gene. nih.gov However, when a mutation was introduced into the mirror repeat element—specifically, replacing two dTMP residues with dGMP—the formation of the open DNA structure was eliminated. nih.gov This mutated promoter led to significantly slower growth of the transformed fungi on a selective medium and a noticeably lower level of the reporter gene's transcript. nih.gov These findings strongly suggest that the unusual DNA structure induced by the pyrimidine/purine-biased sequence is necessary for efficient gene expression from the priA promoter. nih.gov

Developmental Regulation of priA Transcript Levels during Lentinula edodes Life Cycle

The expression of the priA gene is not static but is instead tightly controlled and varies significantly as the mushroom transitions from vegetative growth to reproductive development. This regulation ensures that the PriA protein is present at the specific time it is needed for the complex process of morphogenesis.

Research has demonstrated a clear pattern of developmental regulation for priA gene expression. Transcript levels are very low in the pre-primordial mycelia, the vegetative stage of the fungus. However, as the fungus begins the transition to the reproductive phase, there is a substantial increase in priA transcription. The highest levels of priA transcripts are observed in the primordia and immature fruiting bodies. nih.gov As the fruiting body matures, the expression of priA once again declines to very low levels. nih.gov

This differential expression profile highlights that the priA gene is specifically upregulated during the initial and formative stages of mushroom development. nih.govnih.gov This pattern is a hallmark of genes that play a crucial role in the initiation of complex developmental processes.

Table 1: Relative Transcript Levels of the priA Gene Across Developmental Stages of Lentinula edodes

Developmental StageRelative priA Transcript Level
Pre-primordial MyceliaVery Low
PrimordiaVery High
Immature Fruiting BodyVery High
Mature Fruiting BodyVery Low

The timing of priA gene expression is strongly correlated with the morphological events of fruiting body initiation. The significant induction of priA transcripts in the primordia suggests that the PriA protein is integral to the cascade of events that leads from undifferentiated mycelia to the complex, three-dimensional structure of a mushroom. nih.gov This phase involves the aggregation of hyphae and the differentiation of tissues that will eventually form the stipe and pileus. The peak expression during the primordial and immature fruiting body stages points to a critical function for priA at the beginning of fruiting, potentially involving signaling or structural roles necessary for this developmental transition. nih.gov

Genomic Context and Chromosomal Localization of the priA Gene

Understanding the genomic neighborhood and chromosomal position of the priA gene provides valuable context for its function and regulation. Genetic mapping has successfully placed priA within the chromosomal framework of Lentinula edodes.

The specific genes located immediately adjacent to the priA gene on its chromosome have been a subject of genomic investigation. While detailed high-resolution maps continue to be refined, information from available literature does not specify the proximity of priA to a homologue of the regulatory subunit A of protein phosphatase 2A. Further genomic sequencing and annotation are required to identify the complete set of neighboring genes and potential regulatory elements in the vicinity of the priA locus.

The priA gene has been utilized as a known molecular marker in the construction of genetic linkage maps for Lentinula edodes. In an early linkage map developed using Random Amplified Polymorphic DNA (RAPD) markers, priA was successfully placed within one of the 14 identified linkage groups. nih.govsemanticscholar.org In one study, priA was located on linkage group II (LGII) along with the mating-type gene matA. researchgate.net More recent mapping efforts have continued to refine the positions of these genes, highlighting the dynamic nature of genomic research as new technologies and analyses become available. researchgate.net The integration of priA into these genetic maps is a crucial step for quantitative trait loci (QTL) analysis and for associating specific genes with important agronomical traits in shiitake breeding programs. nih.govosti.gov

Biochemical and Structural Characteristics of the Pria Protein from Lentinula Edodes

Amino Acid Compositional Analysis and Distinctive Residue Richness

Analysis of the deduced 258-amino acid sequence of the PRIA protein reveals a notable abundance of specific residues. nih.gov The protein is particularly rich in Serine (Ser), Proline (Pro), and Threonine (Thr). nih.govoup.com These three amino acids alone account for nearly 38% of the entire protein sequence, indicating their potential importance for the protein's structure and function. nih.gov

Amino AcidNumber of ResiduesPercentage of Total (258 aa)
Serine (Ser)4216.3%
Proline (Pro)2911.2%
Threonine (Thr)2710.5%
Total9838.0%

Identification of Putative Functional Domains and Motifs

Sequence analysis of the PriA protein has identified several putative functional domains and motifs that suggest its biochemical roles. nih.govoup.com These include regions predicted to be involved in metal binding and membrane association. nih.govoup.comnih.gov Functional studies have confirmed that the zinc-binding motifs and the N-terminal hydrophobic sequence are critical for the protein's activity. oup.com

The PriA protein sequence contains different types of putative zinc-binding motifs. nih.govoup.com Two of these motifs bear a resemblance to the 'zinc finger' structure characteristic of the transcription factor TFIIIA. oup.comoup.com Another motif is analogous to a 'zinc cluster' as seen in metallothioneins. oup.comoup.com The presence of these motifs strongly suggests that PriA is a zinc-binding protein. nih.govoup.com This is further supported by functional studies showing that L. edodes cells overexpressing the priA gene exhibit a significantly decreased accumulation of zinc ions, implicating the PriA protein in the regulation of intracellular zinc concentration. oup.comnih.gov

The protein commences with a hydrophobic amino acid sequence at its N-terminus. nih.govoup.com Such sequences are often characteristic of signal peptides that direct proteins to specific cellular compartments or act as membrane anchors. oup.com Deletion analysis has confirmed that this N-terminal hydrophobic sequence is crucial for the protein's function, specifically in conferring heavy metal sensitivity when expressed in Escherichia coli. oup.com

The C-terminus of the PriA protein is distinguished by a unique sequence motif: Cys-Aaa-Aaa-Xaa, where 'Aaa' represents an aliphatic amino acid and 'Xaa' can be any amino acid. nih.govoup.com This motif is found in a variety of proteins, including fungal mating factors and Ras proteins, where it serves as a signal for post-translational modification. oup.com It is hypothesized that the cysteine residue within this sequence undergoes acylation, specifically polyisoprenylation. nih.govoup.com This lipid modification is known to facilitate and promote the interaction of proteins with cellular membranes. oup.com

Predicted Subcellular Localization and Membrane Association

The structural features identified within the PriA protein sequence strongly suggest its association with a cellular membrane. nih.govoup.com The combination of the N-terminal hydrophobic sequence and the C-terminal Cys-Aaa-Aaa-Xaa motif, a target for lipid modification, points towards a subcellular localization at a membrane surface. nih.govoup.com It is implied that through the acylation of the C-terminal cysteine, the PriA protein associates with the inner surface of a membrane. nih.gov This localization is consistent with its proposed role in regulating the efflux of zinc ions from the cell. oup.com

Cellular and Molecular Functions of Pria Protein in Lentinula Edodes Physiology

Proposed Role in Early Fruiting Body Development and Initiation

The expression of the priA gene is developmentally regulated, with evidence pointing to a significant role in the initial stages of mushroom formation. Research has shown that the priA gene is actively transcribed specifically in the primordia and immature fruiting bodies of Lentinula edodes oup.com. This heightened expression during the early phase of fructification suggests that the PriA protein is involved in the complex molecular and physiological changes required to transition from vegetative mycelial growth to the development of reproductive structures oup.com.

Further supporting this proposed function, studies on the PriA protein in other fungi, such as Pleurotus ostreatus, have also observed that the gene's expression level is higher in the primordium and fruiting body compared to the mycelium researchgate.net. This parallel finding in a different mushroom species reinforces the hypothesis that PriA is a key protein in the conserved developmental pathways of fungal fruiting.

Insights from Heterologous Expression System Studies (e.g., Escherichia coli)

Based on a review of the available scientific literature, there are no specific studies detailing the heterologous expression of the PriA protein from Lentinula edodes in host systems such as Escherichia coli. Research involving E. coli has focused on the expression of other L. edodes proteins or on the function of E. coli's native PriA protein, which is involved in DNA replication and is functionally distinct from the fungal protein nih.govnih.gov.

As no studies on the heterologous expression of Lentinula edodes PriA were identified, an analysis of phenotypic effects conferred by its expression in systems like E. coli cannot be provided. Such research would be a valuable future step to further isolate and characterize the protein's specific ion-channeling or transport-regulating properties in a simplified, non-native biological context.

Mapping of Protein Regions Essential for Observed Functional Effects

The primary structure of the PriA protein in Lentinula edodes, deduced from its gene sequence, reveals several key regions that are essential for its functional effects. nih.gov The protein consists of 258 amino acids and has a molecular weight of 26.7 kDa. nih.gov Analysis of its amino acid composition shows it is notably rich in serine, proline, and threonine residues. nih.gov

Several distinct functional motifs and regions have been identified:

N-Terminal Hydrophobic Sequence : The protein begins with a hydrophobic amino acid sequence, which suggests a role in membrane association or insertion. nih.gov

Putative Zinc-Binding Motifs : The PriA protein contains various motifs that are predicted to bind zinc ions. nih.gov Such zinc-finger domains are commonly associated with proteins that interact with nucleic acids or other proteins, implying a potential role in transcriptional regulation or protein-protein interactions. nih.gov

C-Terminal Cys-Aaa-Aaa-Xaa Sequence : The protein terminates with a unique sequence, Cys-Aaa-Aaa-Xaa, where "Aaa" represents an aliphatic amino acid and "Xaa" can be any amino acid. nih.gov This motif is a recognized signal for post-translational modification, specifically acylation of the cysteine residue. nih.gov This modification typically serves to anchor the protein to the inner surface of the cell membrane, facilitating its interaction with membrane-associated signaling complexes. nih.gov

These structural features collectively suggest that PriA is a membrane-associated protein involved in signaling or regulatory events critical for fungal development. nih.gov

Potential Contribution to Signal Transduction Pathways and Intercellular Interactions

The PriA protein is implicated as a component in the complex signal transduction pathways that govern intercellular interactions and developmental processes in Lentinula edodes. Its structural characteristics, particularly its membrane association and putative protein-interaction domains, position it to function as a scaffold or signaling molecule in response to extracellular or intracellular cues. nih.gov

Research has established a direct link between PriA and the pheromone signaling pathway, which is fundamental for mating and hyphal fusion in fungi. mdpi.com The expression of the priA gene was observed to increase shortly after the application of mating pheromones PHB1 or PHB9 to monokaryotic mycelia. mdpi.com This upregulation indicates that PriA functions downstream of pheromone receptor activation. mdpi.com The pheromone signaling cascade in basidiomycetes typically involves G-protein coupled receptors that, upon binding a compatible pheromone, initiate a mitogen-activated protein kinase (MAPK) cascade. mdpi.com This signaling culminates in the activation of transcription factors that regulate genes required for cell cycle arrest and cell fusion. mdpi.com The induction of priA by pheromones suggests it is one of these regulated genes, potentially playing a role in the morphological changes required for the fusion of hyphae from compatible mating types. mdpi.com

The role of PriA extends beyond mating to the broader regulation of fungal development, particularly the initiation of fruiting body formation. nih.gov The expression of the priA gene is developmentally regulated, showing significantly higher transcript levels in primordia and immature fruiting bodies compared to pre-primordial mycelia or mature fruiting bodies. nih.gov This specific expression pattern strongly suggests that PriA is involved in the early stages of the transition from vegetative growth to reproductive development. nih.gov The 5'-upstream region of the priA gene contains several conserved eukaryotic promoter elements, including a GGGCGG box, CCAAT box, and a TATAAA box, which are binding sites for transcription factors. nih.gov The presence of these elements supports its role as a regulated gene within a larger developmental program, and its protein structure (containing zinc-binding motifs) suggests it may, in turn, participate in regulating the transcription of other genes. nih.gov

Comparative Functional Genomics with PriA Homologs in Other Fungal Species

Comparative genomics reveals that PriA belongs to a family of proteins found in other fungi, providing insights into its evolutionary origins and conserved functions. ebi.ac.uk For instance, PriA shares homology with the CPL1 protein from Cryptococcus neoformans, indicating that this protein family is distributed across different fungal lineages. ebi.ac.uk

The developmental regulation of gene expression is a conserved feature in mushroom-forming fungi (Agaricomycetes). researchgate.net The specific upregulation of the priA gene during the formation of primordia in L. edodes is consistent with broader patterns observed in other complex multicellular fungi. nih.govresearchgate.net Many gene families related to cell signaling, cell wall synthesis, and morphogenesis show dynamic expression changes during the transition from vegetative mycelium to the complex, three-dimensional structure of the fruiting body. researchgate.net The expression pattern of priA fits within this conserved genetic framework, suggesting that its homologs in other Agaricomycetes are also likely involved in controlling the early stages of sexual reproduction and fruiting body development. nih.govresearchgate.net

The evolution of complex multicellularity in fungi, such as the development of fruiting bodies, occurred multiple times independently. nih.gov This convergent evolution is thought to be driven by the co-option and modification of ancient eukaryotic genes and conserved gene regulatory circuits. nih.govnih.gov Proteins like PriA, which are linked to fundamental processes such as pheromone signaling, cell-cell recognition, and the initiation of developmental programs, are critical for the organization of simple hyphae into complex tissues. mdpi.comnih.gov The conservation of the PriA protein family and its association with developmental transitions across different fungal species underscore its evolutionary significance. ebi.ac.uk These proteins likely represent key components of an ancestral toolkit for intercellular communication and morphogenesis that was repeatedly adapted for the evolution of complex multicellular structures in the fungal kingdom. researchgate.netnih.gov

Mentioned Compounds

Advanced Methodologies for Research on Pria Protein in Lentinula Edodes

Gene Cloning and Molecular Manipulation Techniques

The initial isolation and subsequent characterization of the priA gene were made possible through fundamental gene cloning and manipulation strategies. These techniques form the basis for more advanced functional analyses.

Construction of cDNA and Genomic DNA Libraries

The isolation of the novel priA gene from L. edodes was accomplished by screening gene libraries. nih.gov Researchers construct cDNA (complementary DNA) and genomic DNA libraries to capture the genetic information of an organism. A cDNA library represents the genes that are actively being transcribed into mRNA under specific conditions, such as during fruiting body formation. This is particularly useful for identifying genes involved in specific developmental stages. Genomic DNA libraries, on the other hand, contain the entire genome of the organism, including coding sequences (exons), non-coding sequences (introns), and regulatory regions. The screening of such libraries, often using probes from related genes, allows for the identification and isolation of specific genes of interest like priA. nih.gov

Development of Heterologous (e.g., Escherichia coli, Coprinus cinereus) and Homologous (Lentinula edodes) Transformation Systems

To manipulate and study a gene like priA, it is essential to have reliable transformation systems. These systems allow for the introduction of foreign or modified DNA into a host organism.

Heterologous Systems: Escherichia coli is a standard heterologous host for basic gene cloning, plasmid amplification, and protein overproduction. nih.gov The initial cloning and sequencing of the priA gene would have involved the use of E. coli as a host to replicate the DNA fragments. nih.gov

Homologous Systems: Developing a transformation system for L. edodes itself is critical for studying the gene's function in its native environment. Several methods have been established, including Agrobacterium tumefaciens-mediated transformation (ATMT) and polyethylene (B3416737) glycol (PEG)-mediated protoplast transformation. lifeasible.comfrontiersin.org The ATMT method, for instance, has been successfully used to transfer vectors into both monokaryotic and dikaryotic mycelia of L. edodes. lifeasible.comnih.gov These systems often employ selectable markers, such as resistance to hygromycin, to identify successful transformants. lifeasible.com The establishment of these homologous transformation techniques is a prerequisite for performing in-depth functional studies of genes like priA within L. edodes. lifeasible.comnih.gov

Transformation MethodHost TypeKey Features
Agrobacterium tumefaciens-mediated transformation (ATMT) Homologous (L. edodes)Efficiently transfers T-DNA from a binary vector into mycelia; suitable for both monokaryons and dikaryons. lifeasible.comnih.gov
Polyethylene glycol (PEG)-mediated protoplast transformation Homologous (L. edodes)Involves the enzymatic removal of the fungal cell wall to create protoplasts, which are then induced to take up foreign DNA using PEG. lifeasible.com
Restriction enzyme-mediated integration (REMI) Homologous (L. edodes)Utilizes restriction enzymes to facilitate the integration of foreign DNA into the fungal genome. acs.org
Standard Cloning Host Heterologous (E. coli)Used for routine plasmid DNA amplification and manipulation before introduction into the fungal host. nih.gov

Strategies for Gene Overexpression and Constitutive Expression

Investigating the effects of increased PriA protein levels can provide insights into its function. Gene overexpression strategies involve placing the priA gene under the control of a strong, often constitutive, promoter. In L. edodes, the promoter for the glyceraldehyde-3-phosphate dehydrogenase (gpd) gene is commonly used to drive high-level expression of a target gene. frontiersin.orgmdpi.com By constructing an expression vector containing the priA coding sequence downstream of such a promoter and introducing it into L. edodes via a transformation system, researchers can generate strains that produce significantly more PriA protein than wild-type strains. frontiersin.orgnih.gov This approach can help determine if higher levels of PriA affect developmental processes like primordium formation or fruiting body maturation. nih.gov

Site-Directed Mutagenesis and Deletion Analysis for Functional Mapping

To understand which parts of the PriA protein are essential for its function, researchers can employ site-directed mutagenesis and deletion analysis. Site-directed mutagenesis allows for specific changes to be made to the DNA sequence, resulting in single amino acid substitutions in the final protein. nih.govnih.gov This technique is powerful for testing the importance of specific residues, such as those in putative functional domains like the zinc-binding motifs identified in the PriA protein sequence. nih.govnih.gov

Deletion analysis involves removing entire sections of the gene to determine the function of larger domains. By creating a series of mutations or deletions and expressing the modified proteins in L. edodes, scientists can map which regions are critical for the protein's activity and its role in fungal development. acs.org

Transcriptional and Gene Expression Analysis Methods

Analyzing when and where the priA gene is expressed is fundamental to understanding its biological role. Various methods are available to quantify the abundance of priA mRNA transcripts.

Northern Blot Hybridization for Transcript Abundance Determination

Northern blot hybridization is a classic technique used to determine the size and relative abundance of specific RNA transcripts. nih.gov In the context of PriA research, total RNA is extracted from L. edodes at different developmental stages (e.g., pre-primordial mycelia, primordia, immature and mature fruiting bodies). nih.gov This RNA is then separated by size using gel electrophoresis and transferred to a membrane. A labeled DNA or RNA probe complementary to the priA mRNA sequence is used to hybridize to the membrane. The strength of the resulting signal corresponds to the amount of priA transcript present in the original sample. nih.gov

This method was instrumental in demonstrating the developmental regulation of priA gene expression. nih.gov Research showed that primordia and immature fruiting bodies have much higher levels of the priA transcript compared to pre-primordial mycelia and mature fruiting bodies, which contain very low levels. nih.gov This expression pattern strongly suggests that the PriA protein plays a role during the initial stages of fruiting. nih.gov

Developmental StageRelative priA Transcript Abundance
Pre-primordial Mycelia Very Low nih.gov
Primordia/Immature Fruiting Bodies High nih.gov
Mature Fruiting Bodies Very Low nih.gov

Quantitative Real-Time PCR (qRT-PCR) for Transcript Level Quantification

Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific technique used to measure the transcript levels of the priA gene, providing insights into its expression patterns under various conditions or at different developmental stages. nih.gov The methodology involves the extraction of total RNA from L. edodes samples (e.g., vegetative mycelium, primordia, and fruiting bodies), followed by reverse transcription to synthesize complementary DNA (cDNA). This cDNA then serves as the template for the PCR reaction.

The accuracy of qRT-PCR heavily relies on the normalization of data against stable reference genes. nih.gov Studies on L. edodes have identified several potential housekeeping genes, and their stability must be validated across the specific experimental conditions being tested to ensure reliable quantification of priA transcript levels. nih.govnih.gov The amplification process is monitored in real-time using fluorescent dyes (like SYBR Green) or sequence-specific probes, allowing for the precise determination of the initial amount of priA mRNA in the sample. ejbiotechnology.infomdpi.com This technique was used to validate differential gene expression data obtained from broader analyses like RNA sequencing in L. edodes. plos.org

Table 1: Relative Transcript Levels of priA in L. edodes Developmental Stages (Hypothetical Data) This table illustrates the type of data generated from a qRT-PCR experiment, showing hypothetical relative expression levels based on findings that PriA is differentially expressed. nih.gov

Developmental Stage Relative priA Expression (Fold Change) Standard Deviation
Vegetative Mycelium 1.0 ± 0.15
Primordium Initiation 4.5 ± 0.40
Young Fruiting Body 2.8 ± 0.31
Mature Fruiting Body 1.2 ± 0.20

RNA Fingerprinting and Differential Gene Expression Profiling

RNA fingerprinting, specifically using techniques like arbitrarily primed PCR (RAP-PCR), has been instrumental in identifying genes that are differentially expressed during the developmental stages of L. edodes. nih.gov This method allows for a broad comparison of mRNA populations between different developmental phases without prior sequence knowledge.

In a key study on L. edodes development, RAP-PCR was used to compare RNA from four stages: vegetative mycelium, primordium, young fruit body, and mature fruit body. nih.gov This approach successfully identified a gene fragment with high sequence similarity to known priA genes, indicating its role in development. The analysis revealed that the priA homolog is involved in signal transduction and transcriptional regulation, with its expression being particularly prominent during the initiation of primordia and the formation of young fruiting bodies. nih.gov This profiling technique provides a powerful tool for discovering genes, like priA, that are key players in complex biological processes.

Table 2: Selection of Genes Identified via RNA Fingerprinting in L. edodes Development Source: Adapted from Ng, W. L. (2000). nih.gov

Gene Homolog Putative Function Developmental Stage of Interest
PriA Signal transduction, Transcriptional regulation Primordia, Young fruiting body
Mitogen-activated protein kinase Signal transduction Primordia, Young fruiting body
Cyclin B Cell cycle control Not specified
Fructose 1,6-bisphosphatase Intermediary metabolism Mature mushroom
Ubiquitin Intracellular molecule trafficking Not specified

Recombinant Protein Production and Biochemical Characterization

To perform detailed functional studies, the PriA protein must be produced in significant quantities and in a pure form. This is achieved through recombinant protein production, where the priA gene is expressed in a heterologous host system. researchgate.netresearchgate.net The purified recombinant protein is then used for various biochemical assays to characterize its enzymatic activity and interaction with other molecules. koreascience.kr

Heterologous Expression Systems for PriA Protein Synthesis

The choice of an expression system is critical for obtaining a functional PriA protein. nexusacademicpublishers.com Several systems are available, each with distinct advantages and disadvantages.

Bacterial Systems (e.g., Escherichia coli) : This is often the first choice due to its low cost, rapid growth, and ease of genetic manipulation. nih.gov However, challenges can include the formation of insoluble inclusion bodies and the absence of eukaryotic post-translational modifications, which may be necessary for the proper folding and function of a fungal protein like PriA. nih.gov

Yeast Systems (e.g., Pichia pastoris) : As a eukaryotic host, yeast can perform many of the post-translational modifications found in fungi, increasing the likelihood of producing a correctly folded and active protein. nexusacademicpublishers.comstrath.ac.uk Yeast systems are known for their ability to achieve high expression levels and secrete the recombinant protein into the culture medium, simplifying purification. strath.ac.uk

Filamentous Fungi Systems : Using a related filamentous fungus as a host can be advantageous due to its capacity for high-level secretion of extracellular enzymes and ensuring compatible protein folding and modification machinery. researchgate.net However, a significant drawback can be the co-production of host proteases that may degrade the recombinant protein. researchgate.net

Table 3: Comparison of Heterologous Expression Systems for PriA Production

Feature E. coli Pichia pastoris (Yeast) Filamentous Fungi
System Type Prokaryotic Eukaryotic Eukaryotic
Cost Low Moderate Moderate to High
Growth Rate Very Fast Fast Slow
Post-Translational Modifications Absent Present (may differ from fungi) Present and similar to native host
Common Issues Inclusion bodies, codon bias Hyper-glycosylation Protease secretion, slow growth
Primary Advantage Simplicity and speed High yield, secretion capability Correct protein processing

In vitro Functional Assays (e.g., Metal Sensitivity Assays in Model Organisms)

Once purified, the recombinant PriA protein would be subjected to a battery of in vitro assays to determine its biochemical properties. Based on the function of PriA homologs in other organisms, which act as DNA helicases essential for DNA replication restart, these assays would primarily focus on its enzymatic activities related to DNA processing. nih.gov

Key functional assays would include:

ATPase Activity Assays : PriA proteins are DEXH-type helicases that use the energy from ATP hydrolysis to unwind DNA. nih.gov This assay would measure the rate of ATP conversion to ADP and inorganic phosphate (B84403) in the presence of the PriA protein and its DNA substrate.

DNA Helicase Assays : These assays directly measure the protein's ability to unwind a double-stranded DNA substrate, such as a synthetic replication fork. nih.gov The unwinding of the substrate is typically monitored using fluorescent labels or by separating the single-stranded product from the double-stranded substrate on a gel.

Metal Sensitivity/Dependency Assays : The enzymatic activity of many DNA-processing proteins is dependent on divalent metal cations, such as Mg²⁺ or Mn²⁺, which act as cofactors. These assays involve measuring the ATPase or helicase activity of PriA in the presence of various concentrations of different metal ions to determine cofactor preference and optimal concentrations. While some fungal proteins exhibit sensitivity to heavy metals, the primary focus for a helicase like PriA would be on identifying essential cofactors for its enzymatic function. nih.gov

DNA-Protein Interaction Studies

Understanding how PriA recognizes and binds to its specific DNA targets is fundamental to uncovering its biological role. osti.gov DNA-protein interaction studies are designed to identify the specific DNA sequences or structures that PriA interacts with and to map the domains within the protein responsible for this binding.

Analysis of DNA-Binding Motifs and Target Sequences

The investigation into PriA's interaction with DNA begins with a bioinformatic analysis of its amino acid sequence to identify conserved DNA-binding motifs. cityu.edu.hk PriA proteins from model organisms like E. coli contain well-characterized domains and motifs that are crucial for their function. nih.gov

Identification of Conserved Motifs : The L. edodes PriA protein sequence would be analyzed for the presence of known functional motifs found in DEXH-box helicases. These include the Walker A (for ATP binding) and Walker B (for ATP hydrolysis) motifs, as well as other conserved regions like the QXXGRXGR motif, which are all essential for helicase activity. nih.gov Additionally, other domains like zinc-finger motifs, which can mediate DNA or protein interactions, would be searched for. nih.gov

Target DNA Structure Recognition : In bacteria, PriA recognizes specific DNA structures like D-loops and stalled replication forks to initiate DNA replication restart. nih.govresearchgate.net It is hypothesized that L. edodes PriA binds to similar structures. In vitro binding assays, such as electrophoretic mobility shift assays (EMSA), would be employed using various synthetic DNA structures to determine the specific binding preference of the purified recombinant PriA protein.

Table 4: Key Conserved Motifs in PriA Helicases for Bioinformatic Analysis Source: Based on studies of PriA in model organisms like E. coli. nih.govnih.gov

Motif/Domain General Function Relevance to L. edodes PriA
Walker A (GxxxxGKT/S) ATP binding Essential for harnessing energy for helicase activity.
Walker B (DExH) ATP hydrolysis, Mg²⁺ binding Core catalytic motif for helicase function.
QXXGRXGR Motif ATP hydrolysis coordination A conserved motif in PriA-type helicases required for full activity.
Zinc-Finger Motif (C2C2) Structural stability, potential DNA/protein interaction May be involved in recognizing specific DNA structures or interacting with other proteins.
Linker Region Motifs Autoregulation of helicase activity and processivity Specific motifs within linker regions can control the enzyme's function.

S1 Nuclease Sensitivity Assays for Detection of Unusual DNA Structures

The PriA protein in Lentinula edodes, a helicase crucial for DNA replication and repair, functions by recognizing specific DNA structures at stalled or collapsed replication forks. These structures, which deviate from the canonical B-form DNA, include forked duplexes, D-loops, and other non-B DNA conformations that feature single-stranded regions. S1 nuclease sensitivity assays provide a powerful enzymatic method to detect and map these unusual DNA structures, which are the substrates for PriA protein activity.

S1 nuclease is an endonuclease that preferentially degrades single-stranded DNA or RNA, while leaving double-stranded DNA largely intact. This property is exploited to identify regions within a DNA duplex that are unpaired or have altered helical structures. Such structures can form during replication, recombination, or in response to DNA damage—processes where PriA plays a vital role. The principle of the assay involves isolating genomic DNA from Lentinula edodes, treating it with S1 nuclease under controlled conditions, and then analyzing the resulting cleavage patterns.

The presence of S1-hypersensitive sites indicates the location of non-B DNA structures such as cruciforms, hairpins, or melted DNA regions characteristic of replication forks. By mapping these sites, researchers can infer the locations where PriA protein is likely to bind and initiate the assembly of the primosome for replication restart. For instance, the formation of D-loops during homologous recombination creates single-stranded regions that are sensitive to S1 nuclease digestion, and these are also the precise structures that PriA targets to facilitate DNA repair.

The workflow for an S1 nuclease sensitivity assay in the context of L. edodes PriA research would typically involve the following steps:

Isolation of High-Quality Genomic DNA: Intact, high-molecular-weight DNA is carefully extracted from L. edodes mycelia or fruiting bodies.

S1 Nuclease Digestion: The purified DNA is incubated with varying concentrations of S1 nuclease to achieve partial digestion. Controls without the enzyme are run in parallel.

Cleavage Site Analysis: The digested DNA is subsequently cleaved with a specific restriction enzyme to generate defined fragments.

Detection of Cleavage Products: The DNA fragments are separated by gel electrophoresis and transferred to a membrane for Southern blot analysis. A labeled DNA probe corresponding to the genomic region of interest is used to visualize the fragments. The appearance of smaller bands in the S1-treated samples compared to the control indicates the presence of an S1-sensitive site.

This methodology allows for the in vivo or in vitro identification of potential PriA binding sites and provides insight into the structural dynamics of the L. edodes genome during critical cellular processes.

Reagent/ComponentPurpose in S1 Nuclease AssayTypical Concentration/Amount
Genomic DNASubstrate containing potential unusual structures1-10 µg
S1 NucleaseEnzyme that cleaves single-stranded DNA10-100 units
S1 Nuclease BufferProvides optimal pH and ionic conditions for enzyme activity30 mM Sodium Acetate (pH 4.6), 50 mM NaCl, 1 mM ZnSO₄
Restriction EnzymeGenerates specific DNA fragments for mapping cleavage sites10-20 units
Labeled DNA ProbeDetects specific DNA fragments in Southern blottingVaries based on labeling method

Genomic and Genetic Mapping Approaches

Construction of Genetic Linkage Maps using Molecular Markers (e.g., AFLP, RAPD, Gene Markers)

Genetic linkage maps are essential tools for identifying the chromosomal location of genes and quantitative trait loci (QTLs). In Lentinula edodes, the construction of such maps has been instrumental in understanding its genetic architecture. Various molecular markers, including Amplified Fragment Length Polymorphisms (AFLP), Random Amplified Polymorphic DNA (RAPD), and specific gene markers, have been employed to build these maps.

One of the foundational studies in this area utilized RAPD markers to construct a linkage map for the L. edodes strain L-54. nih.gov In this approach, single-spore isolates were generated, and their DNA, along with the parental DNA, was amplified using arbitrary primers. The polymorphic bands that segregated among the progeny were treated as genetic markers. This work successfully generated 91 RAPD markers, which were used to create a map consisting of 14 linkage groups with a total length of 622.4 centiMorgans (cM). nih.gov Crucially, this RAPD-based map facilitated the mapping of other important genetic elements, including a known gene marker for priA, demonstrating its utility in locating specific genes within the genome. nih.gov

AFLP markers have also been used to create a medium-density genetic map of L. edodes. cambridge.org This technique, which is based on the selective PCR amplification of restriction fragments, typically detects a larger number of polymorphic loci than RAPD analysis. A study using 95 progeny from a single cross resulted in a map with 203 AFLP markers and two mating-type factors, distributed across 11 linkage groups and spanning a total genetic distance of 1956.7 cM. cambridge.orgcambridge.org More advanced efforts have combined sequencer-derived AFLP markers with newer, high-efficiency AFLP and gene markers to create more comprehensive and denser maps. jst.go.jpresearchgate.net These improved maps provide higher resolution for locating genes like priA and for marker-assisted selection in breeding programs. nih.gov

More recent approaches have integrated multiple marker types, such as Simple Sequence Repeats (SSR), Sequence Related Amplified Polymorphism (SRAP), and Target Region Amplified Polymorphism (TRAP), to further refine the genetic map. researchgate.net Tetrad analysis, which examines the segregation of markers in the four spores of a meiotic product, has also been employed with RAPD and gene markers to construct detailed maps and accurately determine gene-to-centromere distances. researchgate.netredalyc.org

Marker TypePrincipleNumber of Markers Generated (Example Study)Linkage Groups (Example Study)
RAPD PCR amplification with single, short, arbitrary primers.91 nih.gov14 nih.gov
AFLP Selective PCR amplification of restriction fragments.203 cambridge.org11 cambridge.org
Gene Markers PCR-based markers derived from known gene sequences (e.g., priA).21 (combined study) jst.go.jp11 (combined map) jst.go.jp
SSR/SRAP/TRAP PCR-based markers targeting repetitive sequences or specific gene regions.182 (combined) researchgate.net11 researchgate.net

Whole-Genome Sequencing and Bioinformatic Annotation for Gene Family Identification

The advent of whole-genome sequencing has revolutionized the study of Lentinula edodes, providing a complete blueprint of its genetic potential. Several strains of L. edodes, including B17 and W1-26, have had their genomes sequenced, assembled, and annotated. seeders.co.krnih.govplos.org The draft genome of strain B17, for example, is approximately 46.1 Mb in size and is predicted to contain 13,028 gene models. seeders.co.krnih.gov The genome of strain W1-26 is slightly smaller at 41.8 Mb, with a prediction of 14,889 genes. plos.org These sequencing projects typically utilize a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve high-quality assemblies. seeders.co.krnih.gov

Following assembly, the genome undergoes bioinformatic annotation. This critical process involves identifying the location of genes, predicting their coding sequences, and assigning putative functions. Gene prediction is often accomplished using software like Augustus, supported by transcriptome data (RNA-seq) from various life stages of the mushroom to improve accuracy. nih.govnih.gov Functional annotation is then performed by comparing the predicted protein sequences against comprehensive public databases such as NCBI's non-redundant (Nr) protein database, Swiss-Prot, COG (Clusters of Orthologous Groups), and InterPro. plos.org This comparative approach allows researchers to identify conserved domains and assign proteins to specific families.

For the PriA protein, this process is essential for identifying all members of its gene family within the L. edodes genome. PriA is a member of the Superfamily 2 (SF2) of helicases. nih.gov Bioinformatic annotation would involve searching the predicted L. edodes proteome for proteins containing the characteristic helicase domains (e.g., DEAD/DEAH box) and ATPase motifs found in PriA and other SF2 helicases. uniprot.orguniprot.org By identifying all such proteins, researchers can study the diversity, regulation, and potential functional specialization of the entire helicase family in L. edodes, providing a broader context for the specific role of the PriA protein in DNA replication and repair. nih.govresearchgate.netnih.gov The annotation of carbohydrate-active enzymes (CAZymes), for instance, has revealed a large number of genes related to lignocellulose degradation, reflecting the mushroom's ecological niche as a white-rot fungus. plos.orgnih.gov A similar systematic annotation of DNA metabolism enzymes would provide deep insights into the replication and repair machinery, including the full complement of PriA-related proteins.

Ortholog Identification and Comparative Genomics

Comparative genomics provides a powerful framework for understanding the evolution and function of genes like priA by comparing the genome of Lentinula edodes with those of other fungi. The first step in this process is the identification of orthologs—genes in different species that evolved from a common ancestral gene and often retain the same function. Orthologs of the L. edodes PriA protein can be identified by performing sequence similarity searches (e.g., using BLASTP) against the proteomes of other sequenced fungi. Genes that show reciprocal best hits are considered strong candidates for being orthologs.

By comparing the PriA protein sequence from L. edodes with its orthologs in other basidiomycetes (e.g., Coprinopsis cinerea, Laccaria bicolor) and even ascomycetes (Saccharomyces cerevisiae), researchers can identify highly conserved regions that are critical for its function, such as the ATP-binding site and helicase domains. researchgate.net This comparison can also reveal domains that have diverged, potentially indicating species-specific adaptations.

Phylogenomic analyses, which use data from hundreds or thousands of orthologous gene sets, have been used to reconstruct the evolutionary relationships of the entire Lentinula genus. dtu.dkpnas.orgescholarship.org These studies place L. edodes within a broader evolutionary context, revealing its divergence time from related species like Lentinula novae-zelandiae. pnas.orgresearchgate.net Such phylogenetic trees are essential for understanding how the PriA protein and the entire replication restart machinery have evolved across the fungal kingdom. mycosphere.orgresearchgate.netresearchgate.net

Macrosynteny analysis, which compares the order of genes on chromosomes between different species, can reveal large-scale genomic rearrangements that have occurred during evolution. researchgate.net Comparing the L. edodes genome to that of its sister taxon L. novae-zelandiae has shown a high degree of genomic restructuring in L. edodes, potentially as a result of its long history of cultivation and domestication. researchgate.net These analyses can determine if the genomic neighborhood of the priA gene is conserved across species, which can provide clues about its regulation and functional context. The global analysis of genomes from the Lentinula genus has also shed light on the diversification of gene families related to other important traits, such as flavor compound biosynthesis, providing a model for how similar analyses could be applied to DNA repair gene families. dtu.dk

Future Research Trajectories and Unresolved Questions

Elucidation of the Precise Molecular Mechanisms of PriA Protein Action in Lentinula edodes

A primary unresolved question is the precise molecular mechanism by which the PriA protein executes its function during the initial stages of fruiting. The deduced amino acid sequence of the PRIA protein reveals several key features that provide clues for future investigation, including a high content of Ser, Pro, and Thr residues and the presence of putative zinc-binding motifs. nih.gov

Future research should focus on determining if PriA acts as a signaling molecule, a structural component, or a transcriptional regulator. Investigating its potential post-translational modifications, such as phosphorylation of its abundant serine and threonine residues, could reveal how its activity is regulated. The presence of a hydrophobic N-terminus and a C-terminal Cys-Aaa-Aaa-Xaa motif suggests a possible association with the inner cell membrane through acylation. nih.gov Subcellular localization studies using fluorescently tagged PriA are essential to confirm this membrane association and would be a critical step in understanding its mechanism of action. Determining whether PriA possesses enzymatic activity or acts as an adaptor protein to bring other molecules together will be fundamental to clarifying its role in mushroom development.

Identification and Characterization of Direct Protein-Protein and Protein-Nucleic Acid Interactions

To function within the cell, PriA must interact with other molecules. Identifying these interacting partners is a critical trajectory for future research. The protein's putative zinc-binding motifs suggest it may interact with nucleic acids, potentially acting as a transcription factor or an RNA-binding protein to regulate the expression of genes required for fruiting body initiation. nih.gov

Comprehensive studies employing techniques such as yeast two-hybrid (Y2H) screens, co-immunoprecipitation (Co-IP) coupled with mass spectrometry, and affinity purification are necessary to identify its direct protein-protein interaction partners. Parallel investigations using methods like Chromatin Immunoprecipitation sequencing (ChIP-seq) or RNA Immunoprecipitation (RIP-seq) could determine if PriA binds to specific DNA promoter regions or RNA molecules, respectively. Validating these interactions and mapping the specific domains involved will be crucial for constructing the molecular network in which PriA operates.

Detailed Understanding of PriA's Role within Specific Signal Transduction and Developmental Pathways

The developmentally regulated expression of PriA strongly implies its integration into the signal transduction pathways that govern the transition from vegetative mycelial growth to reproductive fruiting. nih.gov Fungal development is controlled by complex signaling networks, including the MAPK (mitogen-activated protein kinase) and cAMP-PKA (cyclic adenosine monophosphate-protein kinase A) pathways, which respond to environmental cues like nutrient availability, light, and temperature. mdpi.com

A key area of future research is to place PriA within these known developmental pathways. This can be achieved by creating priA gene knockout or overexpression strains of L. edodes. Phenotypic analysis of these mutant strains, particularly regarding their ability to form primordia and fruiting bodies under various conditions, would provide direct evidence of its function. Furthermore, transcriptomic and proteomic analyses of these mutants could reveal which pathways are dysregulated in the absence or overabundance of PriA, thereby pinpointing its position in the regulatory hierarchy of mushroom formation. Studies have shown that aging mycelia exhibit significant changes in MAPK signaling and DNA fragmentation, highlighting the complex interplay of pathways that PriA might influence. mdpi.com

High-Resolution Structural Determination of PriA Protein and its Functional Complexes

A complete understanding of PriA's function is unattainable without knowledge of its three-dimensional structure. Determining the high-resolution atomic structure of the PriA protein through X-ray crystallography or cryogenic electron microscopy (cryo-EM) is a vital future objective.

A detailed structural model would confirm the folding and coordination of the putative zinc-binding motifs, providing definitive insight into their potential to bind DNA, RNA, or other proteins. nih.gov Furthermore, solving the structure of PriA in complex with its identified interaction partners (as determined in section 6.2) would offer a precise, mechanistic view of how it functions. This structural information would reveal the specific interfaces of interaction and could explain how binding events might induce conformational changes that regulate PriA's activity or downstream signaling events.

Comprehensive Evolutionary Analysis of PriA Homologs Across Fungal Kingdom for Conserved and Divergent Functions

The priA gene was identified as a novel gene in Lentinus edodes, but its evolutionary origins and conservation across the fungal kingdom are unknown. nih.gov A comprehensive phylogenetic analysis is required to trace the evolutionary history of PriA. This would involve searching for homologous genes in the genomes of a wide range of fungi, including other mushroom-forming Basidiomycetes, Ascomycetes, and early-diverging fungal lineages.

This evolutionary analysis would reveal whether PriA is unique to L. edodes and its close relatives or if it is a more ancient protein that has been adapted for various functions. Identifying conserved domains or motifs across different species could highlight functionally critical regions of the protein. Conversely, identifying where the protein has diverged could provide clues about its specific role in the unique developmental biology of shiitake mushrooms. Such studies have been instrumental in understanding the diversification of other fungal protein families and would be invaluable in contextualizing the importance and origin of PriA. biorxiv.org

Q & A

Q. Q. What steps ensure reproducibility in Lentinus edodes bioactivity studies given inter-study variability in strain selection and cultivation?

  • Best Practices :
  • Strain authentication : Use DNA barcoding (e.g., ITS sequencing) and deposit strains in public culture collections .
  • Cultivation standardization : Submerged mycelial cultures reduce environmental variability vs. fruiting body cultivation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.